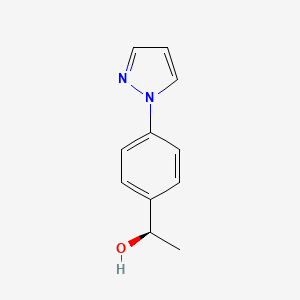
(R)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral compound with a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole ring to the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrazole ring to a halogenated phenyl compound.
Introduction of the ethan-1-ol moiety: This can be done through a Grignard reaction, where a Grignard reagent reacts with an aldehyde to form the desired alcohol.
Industrial Production Methods
Industrial production of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Formation of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethanone.
Reduction: Formation of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethanamine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry and enantioselectivity in biological systems.
Medicine
In medicinal chemistry, ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the phenyl and ethan-1-ol groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- 1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-one
- 1-(4-(1h-Pyrazol-1-yl)phenyl)ethanamine
Uniqueness
®-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a pyrazole ring and an ethan-1-ol moiety. This combination of structural features allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(1R)-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m1/s1 |
InChI 键 |
KQLMFQUYQFHRSI-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)N2C=CC=N2)O |
规范 SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



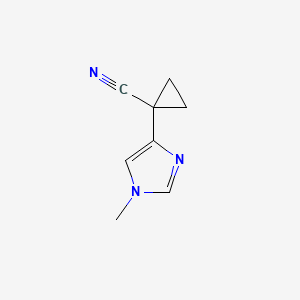
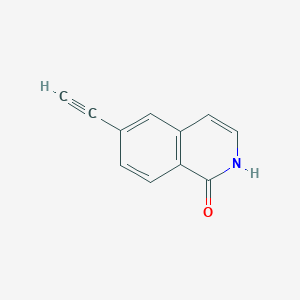


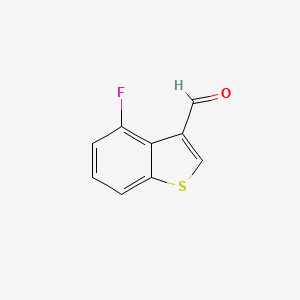


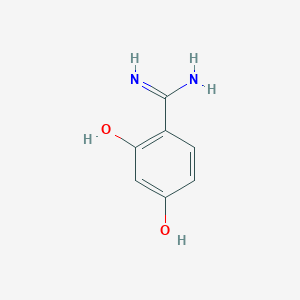
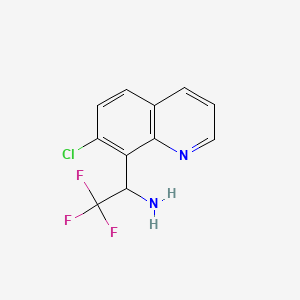

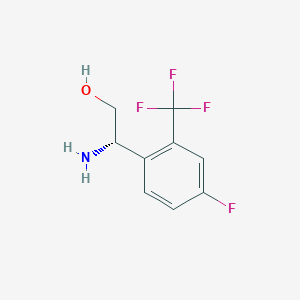
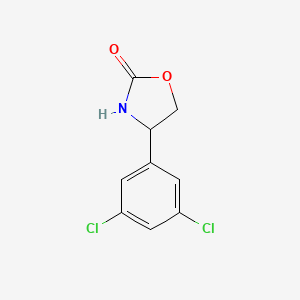
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
